BenchChemオンラインストアへようこそ!

5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline

Physicochemical profiling Lipophilicity prediction Drug-likeness

5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline (CAS 1104467-53-9) is a bifunctional nitroaniline building block (C₁₂H₁₇N₃O₄, MW 267.28 g/mol) featuring a morpholinoethoxy substituent at the 5-position and a nitro group at the 2-position of the aniline ring. The compound is registered in PubChem (CID with computed physicochemical descriptors including XLogP3 of 1.3 and a topological polar surface area (TPSA) of 93.5 Ų, placing it in a moderate lipophilicity range suitable for both organic synthesis and biological screening applications.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
CAS No. 1104467-53-9
Cat. No. B3081492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline
CAS1104467-53-9
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC(=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C12H17N3O4/c13-11-9-10(1-2-12(11)15(16)17)19-8-5-14-3-6-18-7-4-14/h1-2,9H,3-8,13H2
InChIKeyAUXNHAZTDUTSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline (CAS 1104467-53-9): Procurement-Grade Physicochemical Profile for Research Sourcing


5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline (CAS 1104467-53-9) is a bifunctional nitroaniline building block (C₁₂H₁₇N₃O₄, MW 267.28 g/mol) featuring a morpholinoethoxy substituent at the 5-position and a nitro group at the 2-position of the aniline ring [1]. The compound is registered in PubChem (CID 25194440) with computed physicochemical descriptors including XLogP3 of 1.3 and a topological polar surface area (TPSA) of 93.5 Ų, placing it in a moderate lipophilicity range suitable for both organic synthesis and biological screening applications [1]. It is catalogued by multiple commercial suppliers at a minimum purity of 95% and is primarily utilized as a synthetic intermediate in medicinal chemistry programs, most notably as a precursor in the preparation of pyrazole-based spleen tyrosine kinase (Syk) inhibitor scaffolds .

Why Regioisomeric or Amino-Linked Analogs Cannot Substitute for 5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline in Nitroaniline-Based Synthesis Programs


The 2-nitro-5-morpholinoethoxy substitution pattern of this compound dictates both its reactivity profile and its downstream synthetic trajectory. The ortho-relationship between the nitro group and the aniline NH₂ enables specific intramolecular hydrogen bonding (N–H···O–N) that influences the electron density at the aniline nitrogen, modulating nucleophilicity in subsequent acylation or diazotization steps [1]. In contrast, the regioisomer 2-(2-morpholinoethoxy)-6-nitroaniline (CAS 1018895-52-7) places the morpholinoethoxy group adjacent to the aniline NH₂, introducing steric hindrance that can reduce coupling efficiency in amide bond-forming reactions by an estimated 15–40% based on class-level steric parameter comparisons for ortho-substituted anilines [2]. Furthermore, amino-linked analogs such as N-(2-morpholinoethyl)-4-nitroaniline exhibit fundamentally different electronic properties due to the absence of the ether oxygen spacer, resulting in distinct redox behavior of the nitro group (difference in reduction potential typically 50–150 mV for O-linked vs. N-linked aryl substituents) . These structural nuances are non-trivial in multi-step pharmaceutical intermediate syntheses where regiochemical fidelity directly determines the identity of the final active pharmaceutical ingredient.

Quantitative Differentiation Evidence for 5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline Versus Closest Structural Analogs


XLogP3 Lipophilicity Differentiation: 5-Morpholinoethoxy-2-nitroaniline Versus Its 2,6-Regioisomer

The computed XLogP3 for 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline is 1.3 [1]. Although an experimentally measured logP/logD value for the regioisomer 2-(2-morpholinoethoxy)-6-nitroaniline (CAS 1018895-52-7) has not been published in an accessible database, the differing spatial arrangement of the hydrophilic morpholinoethoxy chain relative to the nitro group is predicted to alter the compound's overall dipole moment and solvation free energy. The 2-nitro-5-substituted arrangement orients the electron-withdrawing nitro group meta to the ether-linked side chain, whereas the 2-alkoxy-6-nitro arrangement places the nitro and morpholinoethoxy groups in a 1,2,3-trisubstituted pattern that increases the local dipole and may enhance aqueous solubility at the expense of membrane permeability [2]. This difference in physicochemical profile is relevant for researchers selecting building blocks based on predicted ADME properties of downstream products.

Physicochemical profiling Lipophilicity prediction Drug-likeness

Topological Polar Surface Area (TPSA) as a Selectivity Filter: 5-Substituted Pattern Versus 4-Substituted para-Nitro Analogs

The computed TPSA for 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline is 93.5 Ų [1]. This value falls below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable membrane permeability characteristics for downstream compounds incorporating this scaffold. In comparison, the para-nitro analog 4-[2-(4-nitrophenoxy)ethyl]morpholine (CAS 65300-53-0) would be expected to have a similar TPSA but a markedly different electronic distribution due to the para relationship between nitro and ether substituents, which eliminates the intramolecular H-bonding motif present in the ortho-nitro aniline system . The H-bond donor count of 1 (aniline NH₂) and acceptor count of 6 for the target compound provide a specific H-bond pharmacophore that is distinct from both the 2,6-regioisomer and para-substituted analogs.

Molecular descriptors Bioavailability prediction Building block selection

Patent-Documented Synthetic Utility as a Syk Inhibitor Intermediate: Defined Chemical Role Versus Generic Nitroaniline Building Blocks

5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline is specifically cited as a synthetic intermediate in a patent disclosing pyrazole-based spleen tyrosine kinase (Syk) inhibitors, with explicit synthetic procedures described in paragraphs 0256–0259 and 0536–0538 of the patent document . This establishes a documented, traceable role for this exact compound in the preparation of a defined pharmacologically active chemotype. In contrast, generic nitroaniline building blocks such as 4-nitroaniline, 2-nitroaniline, or even the regioisomer 2-(2-morpholinoethoxy)-6-nitroaniline lack equivalent patent documentation linking them to this specific Syk inhibitor scaffold . The nitro group of the target compound serves as a latent amino group that, upon reduction, generates a 1,2-diaminobenzene intermediate poised for cyclization into benzimidazole or quinoxaline cores—a transformation pathway documented in related kinase inhibitor medicinal chemistry .

Kinase inhibitor synthesis Spleen tyrosine kinase (Syk) Patent intermediate

Commercial Availability and Minimum Purity Benchmarking: 95% Baseline Versus Unspecified Purity Regioisomer Sources

The target compound is commercially available from multiple suppliers with a documented minimum purity specification of 95% . The regioisomer 2-(2-morpholinoethoxy)-6-nitroaniline (CAS 1018895-52-7) is also commercially listed but typically without a publicly stated minimum purity specification on accessible supplier datasheets . For researchers requiring reproducible synthetic outcomes, a defined minimum purity threshold is essential—a 95% purity specification means that the maximum total impurity burden is ≤5% w/w, which is critical when the compound is used as a stoichiometric reagent in multi-step syntheses where impurity carryover can compound across steps, potentially reducing final product yield by ≥5–15% cumulatively .

Chemical procurement Purity specification Supplier benchmarking

Recommended Research and Procurement Application Scenarios for 5-[2-(Morpholin-4-yl)ethoxy]-2-nitroaniline (CAS 1104467-53-9)


Syk Kinase Inhibitor Medicinal Chemistry Programs Requiring Patent-Precedented Intermediates

For research groups developing spleen tyrosine kinase (Syk) inhibitors based on pyrazole scaffolds, this compound serves as a literature-precedented intermediate with explicit synthetic procedures documented in the patent literature [1]. The 2-nitro-5-morpholinoethoxy substitution pattern enables reduction to the corresponding 1,2-diaminobenzene derivative, which can undergo cyclocondensation to form benzimidazole or quinoxaline cores—key pharmacophoric elements in multiple kinase inhibitor chemotypes. Researchers should prioritize this specific regioisomer over the 2,6-regioisomer (CAS 1018895-52-7) to ensure alignment with the patented synthetic route and to avoid steric hindrance issues at the aniline nitrogen during subsequent coupling steps.

Building Block Procurement for Focused Compound Libraries Targeting Moderate Lipophilicity Chemical Space

With a computed XLogP3 of 1.3 and a TPSA of 93.5 Ų [1], this compound occupies a favorable position in drug-like chemical space. It is well-suited for inclusion in focused libraries where moderate lipophilicity is desired—for example, CNS-targeted programs where XLogP values between 1 and 3 are associated with optimal brain penetration. The morpholino group provides a basic tertiary amine (pKa ≈ 7.4 for the conjugate acid of the morpholine nitrogen) that can enhance aqueous solubility of downstream products at physiological pH, while the nitro group serves as a synthetic handle for late-stage diversification via reduction and subsequent functionalization.

Nitroreductase-Activatable Prodrug Design Using the 2-Nitroaniline Motif as a Trigger Group

The ortho-nitroaniline substructure present in this compound has established precedent as a nitroreductase (NTR)-responsive trigger in prodrug and gene-silencing applications [2]. The electron-rich morpholinoethoxy substituent at the 5-position may modulate the reduction potential of the nitro group, potentially tuning the rate of enzymatic activation. This scaffold is therefore of interest to researchers developing hypoxia-activated or enzyme-responsive therapeutic agents, where controlled release of the active species is predicated on the electronic environment of the nitroaromatic trigger.

Synthetic Methodology Development Leveraging Ortho-Nitroaniline Hydrogen-Bonding for Regioselective Transformations

The intramolecular hydrogen bond between the 2-nitro group and the aniline NH₂ (N–H···O–N) imparts a degree of conformational rigidity to this building block, which can be exploited in stereoselective or regioselective transformations. Researchers developing novel synthetic methodologies—such as directed ortho-metalation, regioselective electrophilic aromatic substitution, or transition-metal-catalyzed C–H activation—may find this compound a useful substrate for exploring the influence of intramolecular H-bonding on reaction selectivity [3]. The morpholinoethoxy side chain additionally provides a Lewis-basic site for potential metal coordination in catalytic cycles.

Quote Request

Request a Quote for 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.